molecular formula C16H12ClFN2O2 B15201414 3H-1,4-BENZODIAZEPIN-2(1H)-ONE, 7-CHLORO-5-(o-FLUOROPHENOXY)-1-METHYL- CAS No. 62903-61-1

3H-1,4-BENZODIAZEPIN-2(1H)-ONE, 7-CHLORO-5-(o-FLUOROPHENOXY)-1-METHYL-

Cat. No.: B15201414
CAS No.: 62903-61-1
M. Wt: 318.73 g/mol
InChI Key: DANMUNCMVTVARN-UHFFFAOYSA-N
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Description

This compound is a benzodiazepine derivative characterized by a 7-chloro substituent on the benzene ring, an o-fluorophenoxy group at position 5, and a methyl group at position 1 of the diazepine ring. Benzodiazepines typically act as positive allosteric modulators of GABAA receptors, enhancing inhibitory neurotransmission . The structural modifications in this compound—specifically the o-fluorophenoxy group and the 1-methyl substitution—distinguish it from classical benzodiazepines like diazepam or lorazepam. These substitutions likely influence its receptor binding affinity, metabolic stability, and pharmacokinetic profile .

Properties

CAS No.

62903-61-1

Molecular Formula

C16H12ClFN2O2

Molecular Weight

318.73 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenoxy)-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-10(17)8-11(13)16(19-9-15(20)21)22-14-5-3-2-4-12(14)18/h2-8H,9H2,1H3

InChI Key

DANMUNCMVTVARN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-(o-fluorophenoxy)-1-methyl- typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core structure. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through a nucleophilic substitution reaction, where the benzodiazepine core reacts with o-fluorophenol in the presence of a base such as sodium hydride.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazepine ring, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes sulfur substitution at the 2-position carbonyl group. This is exemplified by its reaction with phosphorus pentasulfide (P4_4S10_{10}) , forming thione derivatives:

Procedure :

  • Reactant: 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one (14.3 g)

  • Reagent: P4_4S10_{10} (11.1 g) in anhydrous pyridine

  • Conditions: Reflux at 100–110°C for 0.75 hours

  • Product: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepine-2(1H)-thione (yield: ~70%)

  • Characterization: Pale yellow prisms (m.p. 162–164°C) after recrystallization from ethanol .

Hydrolysis and Oxidation

The compound can undergo hydrolysis under acidic or basic conditions to yield hydroxy derivatives. For example:

Procedure :

  • Reactant: 7-chloro-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Reagent: 3 N HCl

  • Conditions: Reflux for 5 minutes

  • Product: 7-Chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one

  • Characterization: Molecular formula C16_{16}H12_{12}ClFN2_2O2_2 (m.w. 318.73 g/mol) .

Alkylation and Functionalization

The methyl group at the 1-position can undergo hydroxyethylation to introduce polar substituents:

Procedure :

  • Reactant: 7-Chloro-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one

  • Reagent: 2-hydroxyethyl bromide in the presence of a base

  • Product: 7-Chloro-1-(2-hydroxyethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Characterization: Molecular weight 332.8 g/mol (PubChem CID: 30401) .

Ring Modification

The diazepine ring can be modified via reduction or ring expansion :

Example :

  • Reactant: 7-Chloro-5-(o-fluorophenoxy)-1-methyl-3H-1,4-benzodiazepin-2(1H)-one

  • Reagent: Sodium borohydride (NaBH4_4)

  • Product: Reduced 1,2-dihydro derivative

  • Application: Enhances metabolic stability .

Mechanistic Insights

  • Thione Formation : The carbonyl oxygen at position 2 is replaced by sulfur via nucleophilic attack by P4_4S10_{10}, forming a thiocarbonyl group .

  • Hydroxylation : Acidic hydrolysis cleaves the lactam ring, followed by re-cyclization to introduce hydroxyl groups .

These reactions highlight the compound’s versatility in medicinal chemistry, enabling the development of analogs with tailored pharmacokinetic and therapeutic profiles .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for the development of new benzodiazepine derivatives. Its unique structure serves as a template for designing compounds with improved pharmacological properties.

Biology

In biological research, the compound is used to study the effects of benzodiazepines on the central nervous system. It helps in understanding the interaction of benzodiazepines with neurotransmitter receptors.

Medicine

Medically, the compound is investigated for its potential use in treating anxiety, insomnia, and other neurological disorders. Its unique pharmacological profile makes it a candidate for developing new therapeutic agents.

Industry

In the pharmaceutical industry, the compound is used in the formulation of medications. It also serves as a precursor for the synthesis of other benzodiazepine derivatives.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. The fluorophenoxy and methyl groups contribute to the compound’s binding affinity and selectivity for specific GABA receptor subtypes.

Comparison with Similar Compounds

Comparison with Similar Benzodiazepine Derivatives

Structural Comparisons

The compound’s unique substituents are critical to its pharmacological behavior. Below is a structural comparison with key analogs:

Compound Position 5 Substituent Position 1 Substituent Position 7 Substituent Key Structural Features
Target Compound o-Fluorophenoxy Methyl Chloro Enhanced lipophilicity due to methyl and fluorophenoxy groups
Bromazepam (7-Bromo-5-(2-pyridyl)-...) 2-Pyridyl Hydrogen Bromo Pyridyl group increases solubility but reduces CNS penetration
Clonazepam (7-Nitro-5-(2-chlorophenyl)-...) 2-Chlorophenyl Hydrogen Nitro Nitro group enhances anticonvulsant potency but increases toxicity
Lorazepam (7-Chloro-5-(2-chlorophenyl)-...) 2-Chlorophenyl Hydrogen Chloro 3-Hydroxy group improves metabolic clearance via glucuronidation
Chlordesmethyldiazepam 2-Chlorophenyl Hydrogen Chloro Lacks methyl group, leading to faster metabolism

Pharmacological Activity

  • The 1-methyl group could reduce polarity, improving blood-brain barrier penetration relative to hydroxylated derivatives like lorazepam .
  • Potency : Compared to clonazepam (nitro group at position 7), the target compound’s chloro substituent may result in lower anticonvulsant activity but reduced risk of nitro-associated toxicity .

Pharmacokinetic Profiles

Compound Half-Life (hr) Metabolic Pathway Active Metabolites
Target Compound Not reported Likely hepatic CYP3A4-mediated oxidation Unknown
Clonazepam 18–39 Reduction to 7-amino-clonazepam 7-Acetamido-clonazepam
Lorazepam 10–20 Glucuronidation (non-CYP) None
Bromazepam 8–20 Demethylation and hydroxylation None

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7-chloro-5-(o-fluorophenoxy)-1-methyl-3H-1,4-benzodiazepin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization and alkylation steps. For example, the benzodiazepine core is constructed via condensation of substituted anthranilic acid derivatives with o-fluorophenoxy-containing precursors. Methylation at the N1 position is achieved using dimethyl sulfate in methanol under basic conditions (e.g., sodium methoxide) . Reaction temperature and stoichiometry of methylating agents are critical: excess reagent may lead to over-alkylation, while insufficient amounts result in incomplete substitution. Yields range from 54–70% under optimized reflux conditions .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation (e.g., acetone/petroleum ether mixtures). SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness with small-molecule crystallography. Key parameters include R-factors (<0.05 for high-resolution data) and hydrogen-bonding networks .

Q. What pharmacological activities are associated with the o-fluorophenoxy substitution in benzodiazepines?

  • Methodology : In vitro receptor binding assays (e.g., GABAA receptor affinity) are performed using radioligand displacement (e.g., [³H]flunitrazepam). The o-fluorophenoxy group enhances lipophilicity and metabolic stability compared to unsubstituted analogs, as shown in comparative studies with clonazepam and diazepam . IC50 values should be validated via dose-response curves (3–5 replicates).

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodology : Contradictions arise from polymorphic forms or hydration states. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Solubility profiles should be re-evaluated using standardized shake-flask methods (USP/Ph.Eur. guidelines) in buffers (pH 1.2–7.4) and solvents (e.g., DMSO, ethanol). Partition coefficients (logP) calculated via HPLC retention times can clarify discrepancies .

Q. What strategies mitigate hydrolysis of the lactam ring during long-term stability studies?

  • Methodology : Hydrolysis under acidic/basic conditions is a major degradation pathway. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradants. Formulation with enteric coatings (e.g., Eudragit) or lyophilization improves stability. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Q. How does the methyl group at N1 affect metabolic pathways compared to unsubstituted analogs?

  • Methodology : Comparative in vitro metabolism studies using liver microsomes (human/rat) with LC-HRMS analysis. The N1-methyl group reduces CYP3A4-mediated oxidation, as shown by decreased formation of 3-hydroxyl metabolites. Phase II conjugation (glucuronidation) rates are quantified using UDP-glucuronosyltransferase assays .

Q. What crystallographic challenges arise when resolving the o-fluorophenoxy conformation, and how are they addressed?

  • Methodology : The o-fluorophenoxy group introduces torsional flexibility, leading to disordered electron density. High-resolution data (d-spacing <0.8 Å) and restraints on anisotropic displacement parameters (ADPs) in SHELXL improve refinement. Twinning tests (e.g., ROTAX) should be performed to exclude pseudo-symmetry .

Critical Analysis of Evidence

  • Structural data from SHELX-refined crystallography ( ) is reliable for conformational analysis but may require validation against DFT calculations.
  • Toxicity profiles ( ) are limited; in silico predictions (e.g., ProTox-II) should supplement experimental LD50 studies.
  • Synthetic protocols in are reproducible but lack green chemistry metrics (e.g., E-factor).

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